Cas no 2172520-22-6 (1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride)

1-(2,2-ジメチルシクロプロピル)プロパン-1-スルホニルフッ素は、高い反応性を持つスルホニルフッ素化合物です。その特徴的な2,2-ジメチルシクロプロピル基により、優れた立体障害効果と化学的安定性を示します。この化合物は、特にプロテオーム研究やケミカルバイオロジー分野において、選択的なスルホニル化反応や活性部位標的化に有用です。フッ素原子の高い求電子性により、チロシンやリジン残基との効率的な共有結合形成が可能です。さらに、環状構造が脂溶性を向上させるため、細胞膜透過性に優れています。

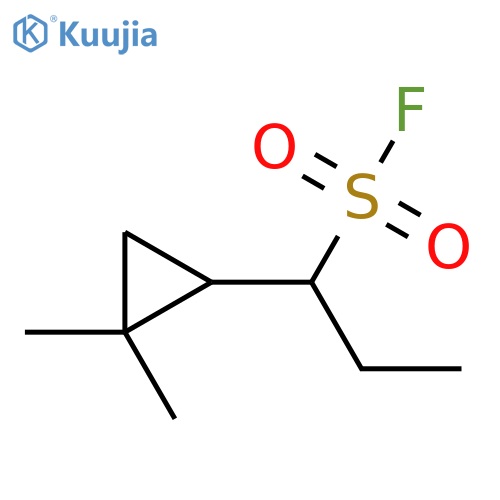

2172520-22-6 structure

商品名:1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride

- EN300-1451024

- 2172520-22-6

-

- インチ: 1S/C8H15FO2S/c1-4-7(12(9,10)11)6-5-8(6,2)3/h6-7H,4-5H2,1-3H3

- InChIKey: BKZKIZLCRNEQNW-UHFFFAOYSA-N

- ほほえんだ: S(C(CC)C1CC1(C)C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 194.07767905g/mol

- どういたいしつりょう: 194.07767905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451024-100mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 100mg |

$1119.0 | 2023-09-29 | ||

| Enamine | EN300-1451024-500mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 500mg |

$1221.0 | 2023-09-29 | ||

| Enamine | EN300-1451024-1.0g |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1451024-250mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 250mg |

$1170.0 | 2023-09-29 | ||

| Enamine | EN300-1451024-1000mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 1000mg |

$1272.0 | 2023-09-29 | ||

| Enamine | EN300-1451024-10000mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 10000mg |

$5467.0 | 2023-09-29 | ||

| Enamine | EN300-1451024-2500mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 2500mg |

$2492.0 | 2023-09-29 | ||

| Enamine | EN300-1451024-5000mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 5000mg |

$3687.0 | 2023-09-29 | ||

| Enamine | EN300-1451024-50mg |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride |

2172520-22-6 | 50mg |

$1068.0 | 2023-09-29 |

1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

2172520-22-6 (1-(2,2-dimethylcyclopropyl)propane-1-sulfonyl fluoride) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量